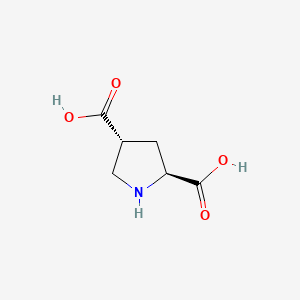

trans-4-Carboxy-L-proline

概要

説明

準備方法

合成経路および反応条件

L-trans-2,4-ピロリジン-2,4-ジカルボン酸は、さまざまな化学経路によって合成することができます。一般的な方法の1つは、制御された条件下での適切な前駆体の環化が含まれます。

工業生産方法

L-trans-2,4-ピロリジン-2,4-ジカルボン酸の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、所望の製品品質を達成するために、結晶化またはクロマトグラフィーによる精製などのステップが含まれる場合があります .

化学反応の分析

反応の種類

L-trans-2,4-ピロリジン-2,4-ジカルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を生成することができます。

還元: 還元反応は、化合物の存在する官能基を変更するために実施できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

科学研究アプリケーション

L-trans-2,4-ピロリジン-2,4-ジカルボン酸は、科学研究で幅広い用途があります。

化学: グルタミン酸の輸送と阻害のメカニズムを研究するためのツールとして使用されます。

生物学: この化合物は、神経伝達物質系とその調節に関する研究に使用されます。

医学: L-trans-2,4-ピロリジン-2,4-ジカルボン酸は、神経疾患および潜在的な治療介入に関連する研究に使用されます。

科学的研究の応用

Overview

trans-4-Carboxy-L-proline is an analog of proline, a non-essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. Its unique structural properties allow it to be utilized in various research applications, particularly in studying neurotransmitter systems, enzymatic reactions, and the development of therapeutic interventions.

Neurochemistry

This compound is employed as a tool to investigate the mechanisms of glutamate transport and inhibition. It acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate into cells. This property allows researchers to study the effects of increased extracellular glutamate levels on neuronal activity and related processes .

Enzymatic Reactions

Recent studies have highlighted the application of this compound in enzymatic reactions involving C-H bond activation and C-N bond cleavage. These insights are essential for understanding enzymatic control and specificity, which are critical for developing novel biochemical processes .

Biomedical Research

The compound has been utilized in studies related to neurological disorders, offering potential therapeutic interventions. Its role in modulating neurotransmitter systems makes it a candidate for research into treatments for conditions like depression and anxiety .

Material Science

In polymer chemistry, this compound has been used to synthesize polyamides that serve as porogen fillers in acrylic bone cement. This application enhances the mechanical connection between the cement and living bone by promoting porosity within the cement matrix, thereby supporting bone ingrowth .

Case Studies

作用機序

L-trans-2,4-ピロリジン-2,4-ジカルボン酸は、興奮性アミノ酸トランスポーター(EAAT)を競合的に阻害することで作用します。細胞へのグルタミン酸の取り込みを防ぎ、トランスポータータンパク質に結合します。 この阻害は細胞外グルタミン酸濃度の上昇につながり、グルタミン酸の神経活動への影響と関連するプロセスを研究するために使用できます . 分子標的はEAAT1-4およびEAAT5であり、各トランスポーターに対する親和性は異なります .

類似の化合物との比較

L-trans-2,4-ピロリジン-2,4-ジカルボン酸は、複数のEAATを特異的に阻害する能力でユニークです。類似の化合物には以下が含まれます。

D-アスパラギン酸: グルタミン酸トランスポーターの別の阻害剤ですが、選択性と効力は異なります。

トレオ-3-ヒドロキシ-D-アスパラギン酸: 類似の阻害特性を持つ化合物ですが、構造上の特徴が異なります。

L-グルタミン酸: EAATの天然基質であり、研究の参照化合物として使用されます.

L-trans-2,4-ピロリジン-2,4-ジカルボン酸は、EAAT1-4に対する高い効力と選択性があるため、神経化学および薬理学の研究にとって貴重なツールとなっています .

類似化合物との比較

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid is unique in its ability to selectively inhibit multiple EAATs. Similar compounds include:

D-aspartate: Another inhibitor of glutamate transporters, but with different selectivity and potency.

Threo-3-hydroxy-D-aspartate: A compound with similar inhibitory properties but distinct structural features.

L-glutamate: The natural substrate for EAATs, used as a reference compound in studies.

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid stands out due to its high potency and selectivity for EAAT1-4, making it a valuable tool for research in neurochemistry and pharmacology .

生物活性

Trans-4-Carboxy-L-proline (t4C) is a proline analogue that has garnered interest due to its various biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

This compound is an amino acid derivative of proline, characterized by the presence of a carboxyl group at the 4-position. This modification influences its conformational flexibility and interactions in biological systems. The compound can exist in both cis and trans forms, with the trans configuration being more stable due to lower steric hindrance.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Proline Metabolism : t4C interferes with the metabolism of L-proline, impacting cellular processes in various organisms. Research indicates that it can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, by disrupting energy metabolism and differentiation processes .

- Oxidative Stress Resistance : Studies have shown that t4C can diminish the survival of T. cruzi under oxidative stress conditions. When combined with nutrient starvation, t4C significantly reduces parasite viability, suggesting its potential as a therapeutic agent against parasitic infections .

2. Case Studies

- Study on T. cruzi : A pivotal study investigated the effects of t4C on the life cycle of T. cruzi. The results demonstrated a dose-dependent inhibition of epimastigote growth, with an IC50 value of 0.89 mM at 28°C, which decreased further under stress conditions such as elevated temperature and oxidative stress .

- Synergistic Effects : The study also highlighted that pre-incubation with L-proline could protect parasites from oxidative stress, but this protective effect was lost in the presence of t4C, indicating a competitive inhibition mechanism .

1. Efficacy Against Pathogens

A significant body of research has focused on t4C's potential as an anti-parasitic agent. The compound has been shown to inhibit the growth and survival of various pathogens by targeting their metabolic pathways.

| Pathogen | IC50 (mM) | Conditions |

|---|---|---|

| Trypanosoma cruzi | 0.89 | Standard culture conditions |

| 0.54 | High temperature (37°C) |

2. Potential Therapeutic Applications

The findings suggest that t4C could be explored further for therapeutic applications in treating diseases caused by T. cruzi. Its ability to interfere with proline metabolism may also extend to other pathogens reliant on similar metabolic pathways.

特性

IUPAC Name |

(2S,4R)-pyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBQSJHFYZIPH-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363910 | |

| Record name | trans-4-Carboxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64769-66-0 | |

| Record name | trans-4-Carboxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-trans-Pyrrolidine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。